![molecular formula C17H17F3N2O2 B6179763 methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine CAS No. 150494-06-7](/img/no-structure.png)
methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine” is a chemical compound with the CAS Number: 150494-06-7 . It has a molecular weight of 338.33 . The compound is also known as N-methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17F3N2O2/c1-22(21-23)12-11-16(13-5-3-2-4-6-13)24-15-9-7-14(8-10-15)17(18,19)20/h2-10,16H,11-12H2,1H3 . This provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Chemical Properties
This compound, also known as N-methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide, has a molecular weight of 338.33. It is typically stored at -10°C and comes in the form of a powder .
Pharmaceutical Applications
This compound is structurally similar to fluoxetine, a widely used antidepressant. Fluoxetine works by blocking the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the brain .
Theoretical Studies
Theoretical studies have been conducted on this compound. Correlations have been observed between the dipole moment, static distribution, and HOMO-LUMO energies. These findings suggest that this compound could be an important derivative as a potential drug relative to fluoxetine .
Trifluoromethyl Group
The trifluoromethyl group in this compound is of particular interest. Over 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, H351 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .
Mécanisme D'action
Target of Action
It is structurally similar to fluoxetine, which primarily targets the serotonin transporter .
Mode of Action
Based on its structural similarity to fluoxetine, it may interact with its target by binding to the active site, thereby inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft .
Biochemical Pathways
If it acts similarly to fluoxetine, it may influence the serotonin signaling pathway, leading to downstream effects such as mood regulation .
Pharmacokinetics
Fluoxetine is well-absorbed after oral administration, widely distributed in the body, extensively metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to fluoxetine, it may lead to an increase in serotonin levels in the synaptic cleft, potentially leading to mood elevation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl(nitroso){3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}amine' involves the reaction of 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine with nitrous acid to form the corresponding nitroso compound, which is then methylated using methyl iodide.", "Starting Materials": [ "3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine", "Nitrous acid", "Methyl iodide" ], "Reaction": [ "Step 1: 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine is dissolved in anhydrous ether.", "Step 2: Nitrous acid is added dropwise to the solution at 0°C to form the corresponding nitroso compound.", "Step 3: The reaction mixture is stirred at 0°C for 30 minutes.", "Step 4: Methyl iodide is added to the reaction mixture and the mixture is stirred at room temperature for 24 hours.", "Step 5: The reaction mixture is filtered and the solvent is evaporated under reduced pressure.", "Step 6: The crude product is purified by column chromatography to obtain the desired compound." ] } | |
Numéro CAS |
150494-06-7 |
Formule moléculaire |
C17H17F3N2O2 |
Poids moléculaire |
338.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.